4-Bromo-3-methyl-1H-pyrazole

Beschreibung

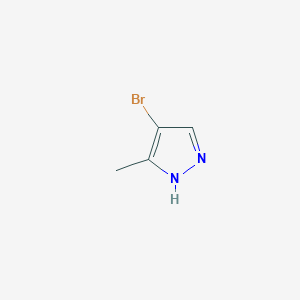

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQPRETWBGVNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160464 | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13808-64-5 | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13808-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013808645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13808-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-3-METHYL-1H-PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM9BD74QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The document details a common synthetic protocol and outlines the key analytical techniques used to confirm the structure and purity of the compound. All quantitative data is summarized for easy reference, and experimental workflows are visualized to enhance understanding.

Introduction

This compound is a heterocyclic compound with the molecular formula C₄H₅BrN₂ and a molecular weight of 161.00 g/mol .[1] Its structure, featuring a pyrazole ring substituted with a bromine atom and a methyl group, makes it a versatile intermediate for the synthesis of more complex molecules. The pyrazole nucleus is a prominent scaffold in many biologically active compounds, and the presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic bromination of 3-methyl-1H-pyrazole. This reaction can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a widely used and effective choice due to its ease of handling and selectivity.

Experimental Protocol: Bromination of 3-methyl-1H-pyrazole with NBS

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-methyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Time and Temperature: Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Yield: Typical yields for this reaction are in the range of 70-90%, depending on the specific reaction conditions and purification.

Below is a diagram illustrating the synthesis workflow.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Data Summary

The following table summarizes the key analytical data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₅BrN₂ | [1] |

| Molecular Weight | 161.00 g/mol | [1] |

| Melting Point | 77-79 °C | |

| Appearance | White to off-white solid | |

| ¹H NMR (CDCl₃, ppm) | δ ~2.3 (s, 3H, CH₃), ~7.5 (s, 1H, CH) | |

| ¹³C NMR (CDCl₃, ppm) | δ ~11 (CH₃), ~95 (C-Br), ~130 (CH), ~145 (C-CH₃) | |

| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2950 (C-H stretch), ~1550 (C=N stretch), ~1450 (C=C stretch), ~1050 (C-Br stretch) | |

| Mass Spectrometry (EI) | m/z 160, 162 (M⁺, M⁺+2, ~1:1 ratio) | [3] |

Note: The NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the number and types of protons in the molecule. The spectrum of this compound is expected to show a singlet for the methyl protons and a singlet for the proton on the pyrazole ring. ¹³C NMR spectroscopy provides information about the carbon skeleton, and the spectrum should exhibit four distinct signals corresponding to the four carbon atoms in different chemical environments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for N-H, C-H, C=N, C=C, and C-Br stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 160 and 162.[3]

The logical relationship of these characterization methods is depicted in the diagram below.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward synthesis via bromination of 3-methyl-1H-pyrazole, combined with a comprehensive set of analytical techniques for structural verification, makes this compound readily accessible for use in drug discovery and development. Its utility as a versatile intermediate ensures its continued importance in the field of medicinal chemistry.

References

Spectroscopic Analysis of 4-Bromo-3-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Bromo-3-methyl-1H-pyrazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document focuses on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, presenting it in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided, alongside a visualization of the molecular structure to aid in the interpretation of the spectral data.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data, providing key parameters for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| H-5 | 7.6 | s (singlet) | CDCl₃ |

| NH | 12.5 (broad) | s (singlet) | CDCl₃ |

| CH₃ | 2.3 | s (singlet) | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

| C-3 | 145.0 | CDCl₃ |

| C-5 | 128.0 | CDCl₃ |

| C-4 | 93.0 | CDCl₃ |

| CH₃ | 12.0 | CDCl₃ |

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound and the corresponding atom numbering for NMR signal assignment are depicted below.

Caption: Molecular structure of this compound.

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

A common synthetic route to 4-bromopyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by bromination.

Materials:

-

1,3-Diketone (e.g., acetylacetone)

-

Hydrazine derivative (e.g., hydrazine hydrate)

-

Brominating agent (e.g., N-bromosuccinimide - NBS)

-

Silica-supported sulfuric acid (H₂SO₄/SiO₂)

-

Appropriate solvents (e.g., n-hexane)

Procedure:

-

In a mortar, grind the 1,3-diketone (1 mmol) and the hydrazine derivative (1 mmol) with a catalytic amount of H₂SO₄/SiO₂ (0.01 g) at room temperature under solvent-free conditions.

-

Monitor the progress of the cyclocondensation reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the pyrazole formation, add a stoichiometric amount of N-bromosuccinimide (1 mmol) to the reaction mixture.

-

Continue grinding at the appropriate temperature, monitoring the bromination reaction by TLC.

-

After the reaction is complete, add n-hexane (7-10 mL) to the mixture and filter.

-

Wash the residue with n-hexane.

-

Evaporate the solvent from the filtrate to obtain the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

The workflow for the synthesis is illustrated in the following diagram:

Caption: General workflow for the synthesis of this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance) operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton decoupling to obtain singlets for each unique carbon atom.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the TMS signal as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J) in the ¹H NMR spectrum to deduce the connectivity of the protons.

The logical relationship for NMR data interpretation is as follows:

Caption: Logical workflow for deducing molecular structure from NMR data.

An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its unique structural features, including the reactive bromine atom and the versatile pyrazole core, make it an attractive intermediate for the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in drug development, with a focus on the signaling pathways of targeted therapies derived from related pyrazole precursors.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to cream-colored powder.[1] A summary of its key physical and chemical properties is presented in the tables below.

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Bromo-5-methyl-1H-pyrazole, 3-Methyl-4-bromopyrazole | [2] |

| CAS Number | 13808-64-5 | [3] |

| Molecular Formula | C₄H₅BrN₂ | [3] |

| Molecular Weight | 161.00 g/mol | [3] |

| Appearance | White to cream solid/powder | [1] |

Quantitative Physicochemical Data

| Property | Value | Reference / Note |

| Melting Point | 77-79 °C | [3] |

| Boiling Point | ~267 °C (Predicted) | [4] (Predicted for a related compound) |

| pKa | ~1.14 (Predicted) | [5] (Predicted for a related compound) |

| LogP | 1.56 | [6] |

| Solubility | Soluble in methanol.[7] Generally soluble in organic solvents like ethanol and acetone. Limited solubility in water.[4] | General solubility for pyrazoles |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum is not publicly available, typical chemical shifts for related pyrazole structures can be referenced for interpretation.[8] The proton NMR (¹H NMR) spectrum is expected to show a signal for the pyrazole C-H proton, a singlet for the methyl group, and a broad signal for the N-H proton. The carbon-13 NMR (¹³C NMR) spectrum will display distinct signals for the three pyrazole ring carbons and one for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching, C-H stretching of the methyl group and the pyrazole ring, C=N and C=C stretching of the pyrazole ring, and C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M+ and M+2 peaks).[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

-

3-methyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable solvent)

-

Stirring apparatus

-

Reaction flask

-

Reflux condenser (if heating is required)

Procedure:

-

In a reaction flask, dissolve 3-methyl-1H-pyrazole in a suitable solvent such as acetonitrile.

-

Slowly add N-Bromosuccinimide (NBS) to the solution in stoichiometric amounts while stirring. The reaction is often carried out at room temperature, but gentle heating may be required to ensure completion.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

-

The crude product is then purified.

Purification by Recrystallization

General Principle:

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is crucial; the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[10][11] For pyrazole derivatives, a mixed solvent system like ethanol/water can be effective.[12]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If insoluble impurities are present, perform a hot filtration.

-

To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals, for example, in a desiccator, to obtain the pure this compound.[13]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle:

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis and purity determination of pyrazole derivatives.[14] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or similar)[14]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase composition for pyrazole derivatives is a mixture of acetonitrile and water.[6][15]

-

Flow Rate: Typically 1.0 mL/min[14]

-

Detection: UV detector at a wavelength where the compound exhibits significant absorbance (e.g., 210 nm).[14]

-

Column Temperature: Ambient or controlled (e.g., 30 °C)[14]

-

Injection Volume: 10 µL[14]

Sample Preparation:

Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Further dilutions can be made to create calibration standards for quantitative analysis.

Role in Drug Development and Signaling Pathways

Pyrazole derivatives are a cornerstone in medicinal chemistry, with many approved drugs containing this heterocyclic core. This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. A notable example is the use of a related compound, 4-bromo-1-methyl-1H-pyrazole, in the synthesis of the targeted cancer therapies Erdafitinib and Savolitinib. Understanding the mechanisms of these drugs provides insight into the potential applications of compounds derived from this compound.

Erdafitinib and the FGFR Signaling Pathway

Erdafitinib is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. Aberrant FGFR signaling, through mutations, amplifications, or fusions, can drive the growth and proliferation of cancer cells. Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their phosphorylation and subsequent activation. This blockade disrupts downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

Savolitinib and the c-MET Signaling Pathway

Savolitinib is a selective inhibitor of the c-MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase. The c-MET pathway, when abnormally activated by its ligand, Hepatocyte Growth Factor (HGF), or by genetic alterations, plays a crucial role in tumor development, progression, and metastasis. Savolitinib competitively binds to the ATP-binding site of c-MET, preventing its autophosphorylation and activation. This leads to the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting cancer cell growth and survival.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the field of drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methodologies, make it a readily accessible tool for medicinal chemists. The demonstrated role of related pyrazole intermediates in the development of targeted cancer therapies highlights the potential of this scaffold in generating novel therapeutic agents that can modulate key signaling pathways involved in disease. This technical guide serves as a comprehensive resource for researchers and professionals working with this important chemical entity.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-溴-3-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole CAS#: 1545093-80-8 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. scielo.org.mx [scielo.org.mx]

- 10. athabascau.ca [athabascau.ca]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. benchchem.com [benchchem.com]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. benchchem.com [benchchem.com]

- 15. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole (CAS: 13808-64-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methyl-1H-pyrazole is a halogenated heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, key synthetic applications, and experimental protocols. The unique structural features of this compound, particularly the presence of a bromine atom on the pyrazole ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 13808-64-5 | [1][2] |

| Molecular Formula | C₄H₅BrN₂ | [1][2] |

| Molecular Weight | 161.00 g/mol | [1][3] |

| Appearance | White to cream solid/powder | [2] |

| Melting Point | 77-79 °C | [1][4] |

| Solubility | Soluble in methanol | [4] |

| IUPAC Name | This compound | [2][3] |

| SMILES | Cc1c(Br)cn[nH]1 | [1] |

| InChI Key | IXQPRETWBGVNPJ-UHFFFAOYSA-N | [1][2] |

Applications in Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. The bromine atom at the 4-position of the pyrazole ring serves as a useful handle for introducing various functional groups through cross-coupling reactions, allowing for the generation of diverse molecular scaffolds. This makes it a key starting material for the synthesis of substituted pyrazole derivatives, which are being investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5]

One notable application is its use in the preparation of other functionalized pyrazole compounds, such as 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.[6] Pyrazole compounds, in general, have been identified as having various biological activities, including acting as enzyme inhibitors.[6]

Experimental Protocols

Synthesis of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID

This protocol details the oxidation of this compound to yield 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.[6]

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

500 mL three-necked flask

-

Stirrer

-

Thermometer

-

Reflux condenser

Procedure:

-

To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 8.05 g (0.05 mol) of this compound and 200 mL of water.

-

Stir the mixture and heat to 90°C.

-

Slowly add 23.7 g (0.15 mol) of potassium permanganate in batches.

-

Maintain the reaction mixture at 90°C for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture and wash the filter cake with water.

-

Concentrate the filtrate to approximately 30 mL.

-

Cool the concentrated filtrate to 0°C.

-

Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid precipitate and dry to obtain 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.

The reported yield for this procedure is 64.2%.[6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID from this compound.

Caption: Workflow for the synthesis of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.

Biological Activity and Drug Development Potential

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, the broader class of pyrazole derivatives is well-established for its diverse pharmacological activities.[7] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic indications, including anti-inflammatory agents (e.g., Celecoxib), antipsychotics, and analgesics.[7]

The synthetic accessibility and the potential for chemical modification of this compound make it an attractive starting point for the design and synthesis of novel bioactive molecules. Researchers in drug discovery can utilize this compound as a scaffold to generate libraries of derivatives for screening against various biological targets. The bromine atom allows for the introduction of different substituents, which can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[1] Standard laboratory safety procedures should be strictly followed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its brominated pyrazole core provide a solid foundation for its use in the synthesis of a wide array of functionalized molecules. This technical guide provides researchers and drug development professionals with essential data and a key experimental protocol to facilitate its application in the laboratory. Further investigation into the specific biological activities of derivatives synthesized from this compound is a promising avenue for future research and the discovery of new therapeutic agents.

References

- 1. 4-溴-3-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. B20069.06 [thermofisher.cn]

- 3. This compound | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-314593) | 13808-64-5 [evitachem.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of 4-Bromo-3-methyl-1H-pyrazole

An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging pyrazole derivatives for therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of a bromine atom at the 4-position and a methyl group at the 3-position provides a key scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry.

Structural and Identification Data

The fundamental structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 13808-64-5 | [1] |

| Molecular Formula | C₄H₅BrN₂ | [1] |

| Molecular Weight | 161.00 g/mol | [1] |

| SMILES | Cc1n[nH]cc1Br | |

| InChI | 1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | [1] |

| InChIKey | IXQPRETWBGVNPJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Key physical and chemical properties are essential for handling, storage, and application in synthesis.

| Property | Value | Reference |

| Physical Form | Solid | |

| Melting Point | 77-79 °C | |

| Assay Purity | 97% |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. While detailed spectra are not provided here, their availability is noted.

| Spectroscopic Technique | Status | Reference |

| Infrared (IR) Spectroscopy | Data available (FTIR, ATR-IR, Vapor Phase) | [1] |

| Mass Spectrometry (MS) | Data available (m/z fragments: 160, 162) | [1][2] |

| Nuclear Magnetic Resonance (NMR) | 1D NMR data available | [1] |

Synthesis and Reactivity

The pyrazole nucleus is a significant pharmacophore, and its derivatives are synthesized through various strategies. The bromine atom on the this compound ring serves as a versatile handle for introducing diverse functional groups, enabling the fine-tuning of pharmacological properties.[3] This reactivity is crucial for developing new drug candidates with optimized efficacy and pharmacokinetic profiles.[3]

General Synthetic Strategies for Pyrazole Derivatives

While a specific protocol for this compound is not detailed in the provided literature, general methods for synthesizing and functionalizing related pyrazole structures are instructive. These often involve cyclocondensation reactions or modifications of a pre-existing pyrazole ring.

Experimental Protocol: Synthesis of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles

This procedure demonstrates a common strategy starting from a bromo-pyrazole derivative, highlighting the utility of the bromine atom in C-N cross-coupling reactions.[4]

-

Condensation: To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, add a few drops of glacial acetic acid and the desired hydrazine (1.1 eq.). If the hydrazine is a hydrochloride salt, add a stoichiometric amount of sodium acetate (1.1 eq.) instead of acetic acid.

-

Reflux: Reflux the mixture for 18 hours.

-

Concentration: Concentrate the reaction mixture under reduced pressure.

-

Ullmann Cross-Coupling: Solubilize the crude product in DMF and transfer to a dry tube. Add potassium carbonate (2.0 eq.) and copper iodide (2.5 mol%).

-

Microwave Irradiation: Evacuate the tube and backfill with dry argon (repeat three times). Seal the tube and heat the reaction mixture at 150 °C for 1 hour under microwave irradiation.

-

Purification: Remove the solvent and purify the product by silica gel column chromatography.

Experimental Protocol: Chemoselective Bromination

This protocol illustrates a method for introducing a bromine atom onto a pyrazole-containing scaffold.[4]

-

Reaction Setup: To a stirred solution of a 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazole (1.0 eq.) in acetonitrile, add the appropriate amount of N-bromosuccinimide (NBS).

-

Reaction Conditions: Depending on the substrate, the mixture is either stirred at reflux or heated under microwave irradiation in a sealed tube for a specified time.

-

Workup: Extract the reaction mixture with dichloromethane and water.

-

Washing: Wash the combined organic layers with a saturated solution of Na₂S₂O₃ and dry over MgSO₄.

-

Purification: Evaporate the solvent under reduced pressure to yield the brominated product.

Applications in Drug Discovery

Pyrazole derivatives are of significant interest in pharmaceutical research due to their broad range of biological activities. They have shown promise in therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[3] The ability to synthetically modify the pyrazole core, as exemplified by this compound, is a cornerstone of developing novel therapeutic agents.[3] For instance, the related compound 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in treating alcohol-related disorders.[3]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of functionalized pyrazoles.

Role in Drug Discovery

Caption: Logical flow of pyrazole use in a drug discovery pipeline.

Safety Information

This compound is classified with the following hazards and requires appropriate handling precautions.

| Hazard Classification | GHS Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

Signal Word: Warning

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Navigating the Solubility Landscape of 4-Bromo-3-methyl-1H-pyrazole in Organic Solvents: A Technical Guide

For Immediate Release

Introduction to 4-Bromo-3-methyl-1H-pyrazole

This compound is a solid chemical compound with the molecular formula C₄H₅BrN₂. Its structure, featuring a pyrazole ring substituted with a bromine atom and a methyl group, makes it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.

Quantitative Solubility Data

A thorough review of scientific databases and chemical supplier information did not yield specific quantitative data on the solubility of this compound in common organic solvents. General statements indicate that it is "soluble in organic solvents," but numerical values such as g/100mL, mg/mL, or molarity at defined temperatures are not publicly documented.

To address this gap, this guide provides a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molarity (mol/L) | Observations |

| e.g., Methanol | e.g., 25 | ||||

| e.g., Ethanol | e.g., 25 | ||||

| e.g., Acetone | e.g., 25 | ||||

| e.g., Toluene | e.g., 25 | ||||

| e.g., Dichloromethane | e.g., 25 | ||||

| e.g., Acetonitrile | e.g., 25 | ||||

| e.g., Dimethylformamide (DMF) | e.g., 25 | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 |

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of a solid compound like this compound in organic solvents.

Equilibrium Solubility Method (Shake-Flask)

This method determines the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter compatible with the solvent to remove all undissolved solids.

-

Dilute the filtered solution with the same solvent as necessary to bring the concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculate the original solubility, accounting for any dilutions made.

The Versatile Reactivity of the Bromine Atom in 4-Bromo-1H-Pyrazole Derivatives: A Technical Guide for Researchers

For immediate release:

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the reactivity of the bromine atom in 4-bromo-1H-pyrazole derivatives. This versatile building block is a cornerstone in the synthesis of complex molecules with significant therapeutic potential. This guide details various transformation methodologies, including palladium-catalyzed cross-coupling reactions, copper-catalyzed couplings, nucleophilic substitutions, and metal-halogen exchanges.

The unique chemical structure of 4-bromo-1H-pyrazole, featuring a bromine atom on the pyrazole ring, offers a reactive site for extensive synthetic transformations. This reactivity is crucial for introducing diverse functional groups, which allows for the fine-tuning of the pharmacological properties of target compounds. Understanding the reactivity of this intermediate is paramount for synthetic chemists in the pharmaceutical sector to optimize efficacy, reduce side effects, and improve the pharmacokinetic profiles of potential drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyrazole ring. The reactivity of 4-halopyrazoles in these reactions is primarily governed by the carbon-halogen bond strength, following the trend C-I < C-Br < C-Cl, which dictates the general reactivity order of I > Br > Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling 4-bromopyrazoles with boronic acids or their derivatives. While highly effective, side reactions such as debromination can occur, influenced by factors like the N-H acidity of the pyrazole, the choice of base and solvent, and the catalyst system. Protecting the pyrazole nitrogen can significantly suppress this side reaction.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-18 | Good to Excellent | |

| 2 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 | - | - | - | - | - | - | |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | |

| 4 | N-protected 4-bromopyrazole | Arylboronic acid | Pd catalyst | Bulky, electron-rich phosphine | Milder inorganic base | Anhydrous | Optimized | Optimized | High |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Halo-pyrazoles

A mixture of the 4-halo-pyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with

Potential applications of substituted pyrazole compounds in medicinal chemistry

A Technical Guide to the Therapeutic Potential of Substituted Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have enabled the development of a vast array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the applications of substituted pyrazole compounds, focusing on their roles in oncology, inflammation, and neuroprotection. It includes a summary of key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Applications of Pyrazole Derivatives

Substituted pyrazoles have emerged as a significant class of anticancer agents, primarily through their action as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Pyrazole-based compounds have been successfully developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[2]

A simplified signaling pathway illustrating the role of CDKs in cell cycle progression and the point of inhibition by pyrazole-based inhibitors is depicted below.

Caption: CDK signaling pathway and inhibition by pyrazole compounds.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases.[3][4] Pyrazole-containing molecules, such as Ruxolitinib, have been developed as potent JAK inhibitors.[5][6]

The following diagram illustrates the JAK-STAT signaling cascade and its inhibition by pyrazole derivatives.

Caption: The JAK-STAT signaling pathway and its inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling pathway is activated in response to cellular stress and inflammatory cytokines and plays a complex role in cancer, influencing processes like apoptosis, angiogenesis, and metastasis.[7][8] Pyrazole urea-based compounds have been identified as potent allosteric inhibitors of p38 MAP kinase.[9]

A diagram of the p38 MAPK signaling cascade is provided below.

Caption: The p38 MAPK signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity of Pyrazole Compounds

| Compound Class | Target | Cancer Cell Line | IC50 | Reference |

| Pyrazole Benzothiazole Hybrids | VEGFR2 | HT29, PC3, A549, U87MG | 3.17 - 6.77 µM | [10] |

| Pyrazole Carbaldehyde Derivatives | PI3K | MCF7 | 0.25 µM | [10] |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | CDK16 | - | 33 nM (EC50) | [11] |

| 4-Amino-(1H)-pyrazole Derivatives | JAK1, JAK2, JAK3 | - | 3.4, 2.2, 3.5 nM | [3][4] |

| Pyrazole Derivatives | CDK2 | - | 0.96 - 3.82 µM | [2] |

| Ruxolitinib | JAK1, JAK2 | - | ~3 nM | [5] |

Anti-inflammatory Applications of Pyrazole Derivatives

The anti-inflammatory properties of pyrazole compounds are well-established, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[12]

Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13][14] While COX-1 is constitutively expressed and has protective functions, COX-2 is induced during inflammation.[13] Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

The pathway of prostaglandin synthesis and COX-2 inhibition is illustrated below.

Caption: COX-2 pathway for prostaglandin synthesis and its inhibition.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Compounds

| Compound/Derivative | Target/Assay | Activity | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 / COX-1 | IC50 = 0.02 µM / 4.5 µM | [12] |

| 3,5-diarylpyrazoles | COX-2 | IC50 = 0.01 µM | [12] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | IC50 = 0.03 µM / 0.12 µM | [12] |

| Pyrazolo-pyrimidine | COX-2 | IC50 = 0.015 µM | [12] |

| FR140423 | COX-2 / COX-1 | 150-fold selective for COX-2 | [15] |

Neuroprotective Applications of Pyrazole Compounds

Emerging research highlights the potential of substituted pyrazoles in the treatment of neurodegenerative diseases.[16][17] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate oxidative stress and neuroinflammation, key pathological features of diseases like Alzheimer's and Parkinson's.[16][18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrazole compounds.

General Workflow for Pyrazole-based Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel pyrazole-based therapeutic agents.

Caption: General workflow for pyrazole-based drug discovery.

Synthesis of Substituted Pyrazoles

A common and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[20]

Example Protocol: Synthesis of Celecoxib [6][16][21]

-

Step 1: Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.

-

To a solution of sodium methoxide in toluene, add 4'-methylacetophenone and ethyl trifluoroacetate.

-

Heat the mixture to reflux and stir for several hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid and extract the product with an organic solvent.

-

Purify the resulting diketone.

-

-

Step 2: Cyclization to form Celecoxib.

-

Dissolve the purified 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain pure Celecoxib.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Kinase Inhibition Assay (Example: p38 MAPK)[24]

-

Preparation:

-

Prepare a kinase reaction buffer containing the necessary salts, cofactors (e.g., MgCl₂), and ATP.

-

Dilute the recombinant human p38 MAPK enzyme and the substrate peptide (e.g., ATF2) in the assay buffer.

-

Prepare serial dilutions of the test pyrazole compounds in DMSO.

-

-

Assay Procedure (Radiometric):

-

In a 96-well plate, add the kinase, substrate, and test compound to each well.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

MTT Cell Viability Assay[4][16][25][26][27]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the pyrazole compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL final concentration) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

-

Western Blot Analysis[6][14][28][29]

-

Sample Preparation:

-

Treat cells with the pyrazole compound for a specified time.

-

Lyse the cells in RIPA buffer to extract total protein.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated STAT3, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

-

Carrageenan-Induced Paw Edema in Rats[30][31][32][33][34]

-

Animal Acclimatization:

-

Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

-

-

Treatment Administration:

-

Administer the test pyrazole compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a predetermined dose. Administer the vehicle to the control group.

-

-

Induction of Edema:

-

After a specific time (e.g., 30-60 minutes) post-treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treatment group at each time point compared to the vehicle control group.

-

DPPH Radical Scavenging Assay[5][12][18][21][35]

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of the test pyrazole compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Conclusion

The substituted pyrazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. The examples and data presented in this guide underscore the success of pyrazole-based compounds as potent and selective inhibitors of key biological targets in oncology and inflammation. The detailed experimental protocols provide a framework for the continued exploration and development of novel pyrazole derivatives. As research continues to uncover new biological targets and synthetic methodologies, the pyrazole core is poised to remain a critical component in the design of future generations of innovative medicines.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cusabio.com [cusabio.com]

- 6. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 14. CDK Family - Creative Biogene [creative-biogene.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 21. zenodo.org [zenodo.org]

The Biological Versatility of 4-Bromo-3-methyl-1H-pyrazole Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been successfully developed into commercial drugs for a variety of therapeutic applications. The strategic substitution on the pyrazole ring allows for the fine-tuning of its biological properties, making it a privileged scaffold in drug discovery. This technical guide focuses on the biological activities of derivatives based on the 4-Bromo-3-methyl-1H-pyrazole core, a promising but less explored scaffold. The introduction of a bromine atom at the C4 position and a methyl group at the C3 position offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions.[4]

Quantitative Biological Activity Data

While extensive research on a wide array of this compound derivatives is still emerging, preliminary studies on closely related structures have demonstrated significant biological potential. The following tables summarize the available quantitative data for derivatives containing the 4-bromo-3-methylphenyl or related pyrazole moieties, providing a glimpse into their potential efficacy.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 7a | HepG2 | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

| 7b | HepG2 | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

Note: Compounds 7a and 7b are 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide and 5-((1H-indol-3-yl)-methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide, respectively.[5] While not direct derivatives of the core topic, they highlight the anticancer potential of substituted pyrazoles.

Table 2: Antimicrobial Activity of Pyrazole and Pyrazine Carboxamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound with 4-bromo and 3-methyl substitutions | Bacillus subtilis ATCC 6623 | 1 | - | - |

| 5d | Extensively Drug-Resistant Salmonella Typhi | 6.25 | - | - |

| 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |

| 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |

Note: The first entry refers to a derivative of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid. Compound 5d is a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[6] Compounds 3 and 4 are pyrazole analogues, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide and 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, respectively.[7]

Table 3: Enzyme Inhibition Activity of a Pyrazine Carboxamide Derivative

| Compound ID | Enzyme | IC50 (µM) |

| 5d | Alkaline Phosphatase | 1.469 ± 0.02 |

Note: Compound 5d is a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide standardized protocols for key biological assays relevant to the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth is determined as the MIC.

Procedure (Broth Microdilution Method): [14][15]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension to the final inoculum concentration (typically ~5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[16][17]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and reproducible inflammatory response characterized by edema.[18] The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.

-

Animal Acclimatization: Acclimate animals (typically rats or mice) to the experimental conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents an intriguing starting point for the development of novel therapeutic agents. While the currently available data is limited, the broader family of pyrazole derivatives has consistently demonstrated significant potential across various biological targets. The presence of the bromo and methyl substituents on the pyrazole core offers opportunities for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. benchchem.com [benchchem.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. inotiv.com [inotiv.com]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-Bromo-3-methyl-1H-pyrazole: A Synthetic Building Block for Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique structural features, including the presence of a reactive bromine atom and a methyl group on the pyrazole core, offer a wide range of possibilities for synthetic diversification. This guide provides a comprehensive overview of the role of this compound as a synthetic intermediate, detailing its application in the synthesis of kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and agrochemicals. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound primarily stems from the reactivity of the C4-bromine and the N-H of the pyrazole ring. These sites allow for the introduction of a variety of substituents and the construction of complex molecular architectures.

Key Reactions:

-

Suzuki-Miyaura Coupling: The bromine atom at the C4 position is readily displaced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids. This reaction is fundamental for the synthesis of biaryl-pyrazole structures commonly found in biologically active molecules.

-

N-Arylation: The pyrazole nitrogen can undergo N-arylation, typically through copper or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), to introduce various aryl or heteroaryl substituents. This functionalization is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

-

Oxidation: The methyl group at the C3 position can be oxidized to a carboxylic acid, providing a handle for further functionalization, such as amide bond formation.[1]

Applications in Medicinal Chemistry

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of numerous compounds with therapeutic potential.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been successfully developed as potent and selective kinase inhibitors.

JAK-STAT Signaling Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a variety of cytokines and growth factors, playing a key role in immunity and inflammation.[2][3][4][5] Inhibitors of JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms.[2][6]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[7][8][9][10] Aberrant MAPK signaling is a hallmark of many cancers.

Cyclooxygenase-2 (COX-2) Inhibitors

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold. This compound can be utilized as a starting material for the synthesis of celecoxib analogues, which are investigated for their anti-inflammatory and potential anticancer properties.[11][12][13]

Applications in Agrochemicals

The pyrazole ring is a key component in a variety of commercial agrochemicals, including insecticides, herbicides, and fungicides.[7][14][15][16] The structural versatility of pyrazole derivatives allows for the fine-tuning of their biological activity against specific pests and weeds while maintaining safety for non-target organisms.

-

Insecticides: Pyrazole-based insecticides often act as neurotoxins, targeting the central nervous system of insects.[1][2][6][17]

-

Herbicides: Pyrazole-containing herbicides can inhibit essential plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to plant death.[15]

-

Fungicides: A significant class of pyrazole fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi.[15]

Experimental Protocols

The following are generalized experimental protocols for key synthetic transformations of this compound based on established literature procedures. Researchers should optimize these conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (for biphasic systems)

Procedure:

-